

Mass Spectrometry of 2"-O-beta-L-galactopyranosylorientin: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with the molecular formula C₂₇H₃₀O₁₆ and a molecular weight of 610.5 g/mol .[1] This compound belongs to the flavone C-and O-glycoside family, characterized by a C-glycosidic bond between the luteolin aglycone and a glucose moiety at the C-8 position, and an O-glycosidic bond between the C-2" hydroxyl of the glucose and a galactose moiety. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quantification in various matrices, which is of significant interest in pharmacology and drug development due to its potential anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of **2"-O-beta-L-galactopyranosylorientin**, focusing on its fragmentation patterns and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Application Notes Mass Spectrometric Fragmentation Analysis







The structural elucidation of **2"-O-beta-L-galactopyranosylorientin** by mass spectrometry is achieved through the analysis of its fragmentation pattern, typically using techniques like collision-induced dissociation (CID). As a mixed O,C-glycoside, its fragmentation exhibits characteristics of both O-glycosyl and C-glycosyl flavonoids.

In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion for fragmentation analysis. The fragmentation is expected to proceed through two main pathways:

- Cleavage of the O-glycosidic bond: The bond between the glucose and galactose moieties is
 the most labile. The loss of the terminal galactose unit (162 Da) is a primary fragmentation
 step, leading to a product ion corresponding to orientin.
- Cross-ring cleavages of the C-glycosyl moiety: The C-glycosidic bond between luteolin and glucose is more stable and typically does not cleave directly. Instead, the sugar ring undergoes characteristic cross-ring cleavages. Common neutral losses from the hexose unit include 90 Da and 120 Da.

A proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Data Summary

While specific quantitative studies on **2"-O-beta-L-galactopyranosylorientin** are not widely published, the following table outlines the theoretical mass-to-charge ratios (m/z) of the parent ion and its major expected fragment ions, which can be used for developing a multiple reaction monitoring (MRM) method for quantification.



lon	Formula	Theoretical m/z (Negative Ion Mode)	Theoretical m/z (Positive Ion Mode)	Description
[M-H] ⁻	C27H29O16 ⁻	609.1459	Deprotonated molecule	
[M+H]+	C27H31O16 ⁺	611.1607	Protonated molecule	
[M-H-162] ⁻	C21H19O11 ⁻	447.0927	Loss of galactose	
[M+H-162]+	C21H21O11 ⁺	449.1078	Loss of galactose	
[M-H-120] ⁻	C23H21O13 ⁻	489.0982	Cross-ring cleavage of glucose (15X ⁻ type)	
[M-H-90] ⁻	C24H23O14 ⁻	519.1088	Cross-ring cleavage of glucose (°,3X ⁻ type)	

Experimental Protocols Sample Preparation

A standard protocol for the extraction of flavonoid glycosides from plant material is as follows:

- Extraction: Macerate the dried plant material. Extract with 80% methanol in water at room temperature with sonication for 30 minutes.
- Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an LC vial.



 Standard Solution: Prepare a stock solution of 2"-O-beta-L-galactopyranosylorientin standard in methanol. Prepare serial dilutions for the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:

o 0-2 min: 5% B

2-15 min: 5-40% B

15-18 min: 40-95% B

18-20 min: 95% B

20-21 min: 95-5% B

21-25 min: 5% B

Flow Rate: 0.3 mL/min.

• Column Temperature: 40 °C.

Injection Volume: 5 μL.



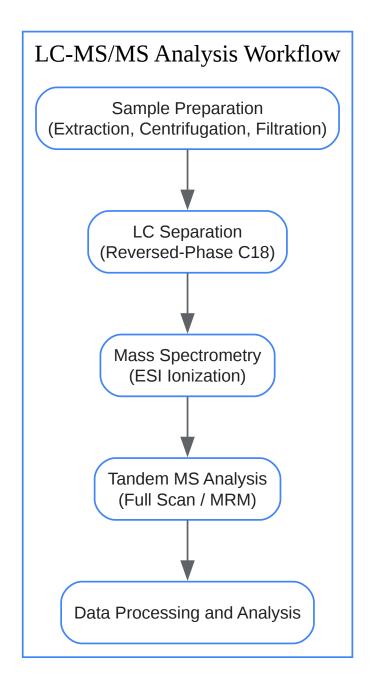
Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
- · Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/h.
- Desolvation Gas Flow: 600 L/h.
- Collision Gas: Argon.
- Data Acquisition: Full scan mode for qualitative analysis and MRM mode for quantitative analysis.

Visualizations

Caption: Proposed fragmentation pathway of **2"-O-beta-L-galactopyranosylorientin** in negative ion mode.





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Caption: General experimental workflow for the LC-MS/MS analysis of flavonoids.

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References

- 1. biorlab.com [biorlab.com]
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